1,2-Dibromo-3,5-difluorobenzene
Overview
Description
“1,2-Dibromo-3,5-difluorobenzene” is an aryl fluorinated building block . It is a white to off-white crystalline powder or flakes .
Synthesis Analysis
The synthesis of “1,2-Dibromo-3,5-difluorobenzene” involves the bromination of 2,3-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as AIBN or benzoyl peroxide . The reaction takes place at room temperature and yields “1,2-Dibromo-3,5-difluorobenzene” as the major product .
Molecular Structure Analysis
The molecular formula of “1,2-Dibromo-3,5-difluorobenzene” is C6H2Br2F2 . Its molecular weight is 192.99 g/mol .
Chemical Reactions Analysis
“1,2-Dibromo-3,5-difluorobenzene” is used in various chemical reactions. For instance, it was used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .
Physical And Chemical Properties Analysis
“1,2-Dibromo-3,5-difluorobenzene” has a melting point of 36°C and a boiling point of 209°C . Its density is 2.128 g/cm³ . The refractive index is estimated to be 1.5151 .
Scientific Research Applications
1,2-Dibromo-3,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It is frequently used as a reagent in organic synthesis for a variety of compounds . Here are some potential applications:
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Pharmaceuticals and Agrochemicals
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Dyes and Other Industrial Products
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Preparation of Other Compounds
- 1,2-Dibromo-3,5-difluorobenzene has been used in the preparation of 2,2’-dibromo-4,4’,5,5’-tetrafluorobiphenyl and 2-(2,3-dibromo-5,6-difluorophenyl)propan-2-ol . Again, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.
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Preparation of Ligands
- 1,2-Dibromo-3,5-difluorobenzene may be used in the preparation of ligands, such as 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine . Again, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.
Safety And Hazards
“1,2-Dibromo-3,5-difluorobenzene” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,2-dibromo-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNJPUNFZFOJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905919 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,5-difluorobenzene | |
CAS RN |
139215-43-3, 10105-60-9 | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dibromo-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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